molecular formula C15H11NOS B12821544 1-[5-(3-Quinolinyl)-2-thienyl]ethanone

1-[5-(3-Quinolinyl)-2-thienyl]ethanone

Cat. No.: B12821544
M. Wt: 253.32 g/mol
InChI Key: FIHITGZQXXTGAY-UHFFFAOYSA-N
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Description

1-[5-(3-Quinolinyl)-2-thienyl]ethanone is an organic compound with the molecular formula C15H11NOS. It consists of a quinoline ring attached to a thienyl group through an ethanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone typically involves the reaction of 3-quinolinecarboxaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Quinolinyl)-2-thienyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while reduction could produce 1-[5-(3-quinolinyl)-2-thienyl]ethanol .

Scientific Research Applications

1-[5-(3-Quinolinyl)-2-thienyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-Quinolinyl)-2-thienyl]ethanone is unique due to the presence of both quinoline and thienyl groups, which may confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

1-(5-quinolin-3-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C15H11NOS/c1-10(17)14-6-7-15(18-14)12-8-11-4-2-3-5-13(11)16-9-12/h2-9H,1H3

InChI Key

FIHITGZQXXTGAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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